molecular formula C20H24FN3O B2406288 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2319809-53-3

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one

Cat. No.: B2406288
CAS No.: 2319809-53-3
M. Wt: 341.43
InChI Key: PMRWTELZDCPAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane scaffold, a bicyclic structure known for its conformational rigidity and applications in medicinal chemistry. The molecule is substituted at position 3 with a 1H-pyrazol-1-yl group and at position 8 with a propan-1-one linker bearing a 4-fluoro-3-methylphenyl moiety. The stereochemistry (1R,5S) ensures specific spatial orientation, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-14-11-15(3-7-19(14)21)4-8-20(25)24-16-5-6-17(24)13-18(12-16)23-10-2-9-22-23/h2-3,7,9-11,16-18H,4-6,8,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRWTELZDCPAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one typically involves multiple steps:

    Formation of the bicyclic core: This step involves the construction of the azabicyclo[3.2.1]octane structure through cyclization reactions.

    Attachment of the pyrazole ring: The pyrazole ring is introduced via a nucleophilic substitution reaction.

    Addition of the fluoro-methylphenyl group: This step involves the coupling of the fluoro-methylphenyl group to the bicyclic core, often through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the fluoro-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antioxidant Potential

Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. Studies suggest that modifications in the compound's structure can enhance its efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics .

Cognitive Enhancement

Preliminary studies have explored the potential of this compound in addressing cognitive deficits associated with schizophrenia. Its ability to modulate neurotransmitter systems may lead to improvements in cognitive function, offering a new avenue for treatment strategies in psychiatric disorders .

Anti-inflammatory Effects

Compounds of this class have been investigated for their anti-inflammatory properties, particularly through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition has been linked to reduced inflammation markers in animal models, suggesting therapeutic potential for conditions like arthritis and neuropathic pain .

Case Study 1: Anti-inflammatory Effects

In animal models, derivatives of this compound have demonstrated significant reductions in inflammatory markers, indicating potential utility in treating chronic inflammatory diseases such as rheumatoid arthritis. For instance, related pyrazole derivatives achieved low nanomolar IC50 values against NAAA, highlighting their potency .

Case Study 2: Analgesic Properties

Clinical trials involving similar compounds have reported notable analgesic effects compared to placebo controls. These findings support the hypothesis that this compound may offer pain relief through its action on specific receptors involved in pain modulation .

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 8-azabicyclo[3.2.1]octane core but differ in substituents, leading to variations in physicochemical and pharmacological profiles.

Substituent Variations on the Bicyclic Core
Compound Name Substituents (Position 3) Aromatic/Functional Group Variations Molecular Formula Molecular Weight Reference
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one (Target) 1H-pyrazol-1-yl 4-fluoro-3-methylphenyl-propan-1-one C21H25FN2O 340.44
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one 2H-1,2,3-triazol-2-yl 4-(methylsulfonyl)phenyl-propan-1-one C22H27N3O3S 413.54
3-(4-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK63156) 1H-1,2,4-triazol-1-yl 4-methoxyphenyl-propan-1-one C19H24N4O2 340.42

Key Observations :

  • Triazole vs. Pyrazole : Replacement of pyrazole with triazole (e.g., 2H-1,2,3-triazol-2-yl in ) introduces additional nitrogen atoms, which may alter hydrogen-bonding interactions or metabolic stability.
  • Methoxy Substitution : The 4-methoxyphenyl group in BK63156 is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. This difference could influence receptor binding affinity or oxidative metabolism.
Functional Group Modifications
Compound Name Functional Group Notable Features Reference
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate Ester (hydroxy-phenyl) Polar ester linkage; potential prodrug
(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(4-methoxyphenyl)-2-phenylpropanoate Ester (methoxy-phenyl) Bulky aromatic substituents; stereospecificity
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Ketone (nitro-fluorophenyl) Electron-withdrawing nitro group; planar aryl

Key Observations :

  • Ester vs. Ketone : Ester-containing compounds (e.g., ) may exhibit faster hydrolysis in vivo compared to the stable ketone in the target compound, affecting duration of action.
  • Nitro Group Impact : The nitro substituent in introduces strong electron-withdrawing effects, which could stabilize negative charge in binding pockets but increase photodegradation risk.

Structural and Electronic Analysis

  • Electrostatic Potential: Computational tools like Multiwfn could map electrostatic differences between the target compound and analogues, highlighting regions of electron density critical for interactions.
  • Crystallographic Data : provides crystallographic parameters (e.g., bond angles and torsion angles), suggesting conformational rigidity in similar bicyclic systems .

Biological Activity

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a novel azabicyclic derivative with potential therapeutic applications, particularly in the realm of anti-inflammatory treatments. This article delves into its biological activities, focusing on its mechanism of action, structure-activity relationships (SAR), and pharmacological profiles based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4F\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{F}

This compound features a unique bicyclic framework that contributes to its biological activity.

Research indicates that this compound acts as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is significant for managing inflammatory responses, as it helps preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

Table 1: NAAA Inhibitory Activity

CompoundIC50 (μM)Mechanism
10.042Non-covalent interaction
20.655Competitive inhibition
30.042High selectivity for NAAA

Structure-Activity Relationship (SAR)

A comprehensive SAR study has been conducted to explore the relationship between the chemical structure and biological activity of this compound class. Modifications to the pyrazole and bicyclic moieties have shown varying degrees of inhibitory potency against NAAA.

Key Findings:

  • The endo configuration of substituents significantly enhances inhibitory activity compared to exo configurations.
  • The presence of a para-fluoro group on the phenyl ring increases selectivity and potency against NAAA .

Pharmacological Profiles

In vivo studies have demonstrated that compounds with similar structures exhibit promising pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. For instance, one study reported that a related azabicyclic compound showed an EC50 of 260 nM against T. brucei, indicating effective cellular uptake and activity .

Case Study: Efficacy in Inflammatory Models

A significant case study examined the efficacy of this compound in models of inflammatory diseases such as ulcerative colitis. The administration of a therapeutically effective dose resulted in a marked reduction in inflammatory markers, supporting its potential use in clinical settings .

Q & A

Q. What are the critical steps in synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions requiring precise control of temperature (e.g., 0–100°C), solvent selection (e.g., DMF or THF), and reaction time (6–24 hours). Key steps include:

  • Stereochemical control : Maintaining the (1R,5S) configuration during bicyclo[3.2.1]octane ring formation via stereoselective alkylation or cyclization .
  • Functional group coupling : Introducing the pyrazole moiety via nucleophilic substitution or copper-catalyzed "click" chemistry .
  • Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization to achieve >95% purity .

Q. Which analytical methods validate the structural integrity of this compound?

Essential techniques include:

  • NMR spectroscopy : Confirm stereochemistry (e.g., 1^1H, 13^{13}C, 2D-COSY) and quantify impurities .
  • High-resolution mass spectrometry (HR-MS) : Verify molecular weight (e.g., expected [M+H]+^+ = 369.18 g/mol) .
  • X-ray crystallography : Resolve ambiguities in bicyclic ring conformation and substituent orientation .

Q. What preliminary assays assess its bioactivity?

Initial screens focus on:

  • Enzyme inhibition : Test against kinases or GPCRs using fluorescence polarization or radioligand binding assays .
  • Cellular viability : Measure IC50_{50} in cancer or immune cell lines via MTT or flow cytometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

Advanced strategies include:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to screen variables (e.g., solvent polarity, catalyst loading) .
  • Flow chemistry : Improve reproducibility in multi-step syntheses by controlling residence time and mixing efficiency .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What computational approaches predict binding interactions with biological targets?

Integrate:

  • Molecular docking : Simulate ligand-receptor interactions (e.g., with PyRx or AutoDock Vina) using crystal structures from the PDB (e.g., 6IC) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on bioactivity .

Q. How can contradictions in reported bioactivity data for bicyclic analogs be resolved?

Address discrepancies via:

  • Comparative structural analysis : Overlay X-ray or NMR data to identify conformational differences impacting target binding .
  • Orthogonal assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo) and cellular (e.g., Western blot) readouts .
  • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in SAR .

Q. What strategies mitigate challenges in scaling up synthesis?

Key considerations include:

  • Solvent sustainability : Replace DMF with cyclopentyl methyl ether (CPME) for greener processes .
  • Catalyst recycling : Immobilize transition-metal catalysts (e.g., Pd/C) to reduce costs .
  • Process analytical technology (PAT) : Implement inline HPLC to monitor purity during continuous manufacturing .

Data Contradiction Analysis

Issue Potential Resolution References
Variability in enzyme IC50_{50}Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
Discrepant crystallography dataRe-refine structures using SHELXL and validate hydrogen bonding networks .
Conflicting SAR trendsPerform meta-analysis across analogs with defined substituents (e.g., pyrazole vs. triazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.